Tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate
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Overview
Description
Tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate is a useful research compound. Its molecular formula is C12H21F3N2O2 and its molecular weight is 282.307. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Practical Synthesis for Rho-Kinase Inhibitors : A practical synthesis route for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of Rho-kinase inhibitor K-115, was developed to support multikilogram production. This synthesis involves intramolecular Fukuyama–Mitsunobu cyclization, demonstrating the compound's utility in large-scale pharmaceutical production (Gomi et al., 2012).
Characterization of Azepine Derivatives : Research into the demethoxycarbonylation of various azepine derivatives, including tert-butyl derivatives, provided insights into the formation and characterization of 2H-, 3H-, and 4H-azepines. These findings have implications for the understanding of azepine stability and reactivity under different conditions (Satake et al., 1991).
Development of Imaging Agents : A notable application includes the synthesis of a potential SPECT imaging agent for diazepam-insensitive benzodiazepine receptors, showcasing the compound's relevance in neuropharmacological research (Xiao-shu He et al., 1994).
Synthesis of Saturated Fused Aza Heterocycles : The compound has been used in the synthesis of saturated fused aza heterocycles via the intramolecular Schmidt reaction, highlighting its versatility in generating complex heterocyclic structures (Moskalenko & Boev, 2014).
Material Science and Organic Chemistry
- Synthesis of Poly(1,4-phenylenevinylenes) : Research into the synthesis of water-soluble and organic poly(1,4-phenylenevinylenes) containing carboxyl groups utilized derivatives of tert-butyl for ring-opening metathesis polymerization (ROMP), contributing to the development of luminescent materials (Wagaman & Grubbs, 1997).
Future Directions
Mechanism of Action
Target of Action
The compound contains a trifluoromethyl group, which is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The specific target would depend on the overall structure of the molecule and its intended use.
Mode of Action
Trifluoromethyl groups are often used in medicinal chemistry to enhance the biological activity of a compound. They can influence the compound’s interaction with its targets, potentially leading to changes in the target’s function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are crucial for its bioavailability. The trifluoromethyl group can influence these properties, potentially enhancing the compound’s stability and lipophilicity .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound targets an enzyme, it could inhibit or enhance the enzyme’s activity, leading to changes at the cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interaction with its target .
Properties
IUPAC Name |
tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F3N2O2/c1-8-7-9(12(13,14)15)16-5-6-17(8)10(18)19-11(2,3)4/h8-9,16H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHLTJWLMKLWLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NCCN1C(=O)OC(C)(C)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2375269-98-8 |
Source
|
Record name | tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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